Eleutherol

Overview

Description

Eleutherol is a compound found in the Eleutherococcus species, also known as Siberian ginseng . It’s not a true ginseng but is often used as an adaptogen . Eleutherol is one of the bioactive compounds found in the roots and stems of the plant .

Synthesis Analysis

The synthesis of Eleutherol has been accomplished in nine steps starting from bromo methoxy aldehyde with the aid of diazo-transfer chemistry approach .

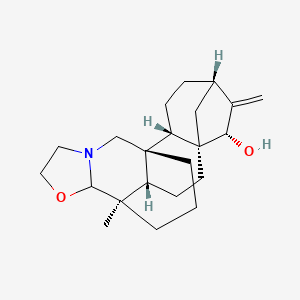

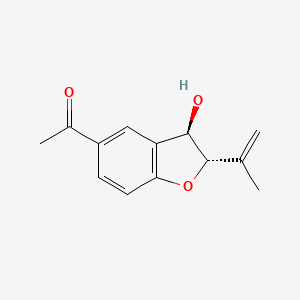

Molecular Structure Analysis

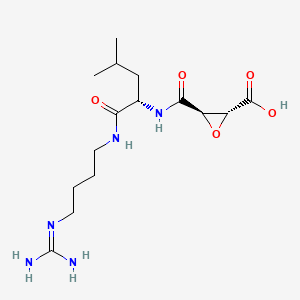

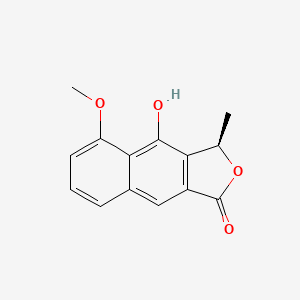

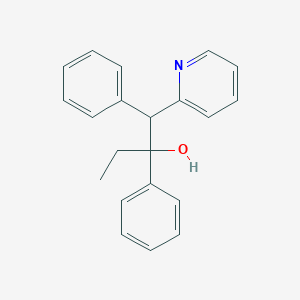

The molecular structure of Eleutherol was drawn with GaussView 5 software and then optimized with B3LYP/6-31G . The molecular formula of Eleutherol is C14H12O4 .

Chemical Reactions Analysis

While specific chemical reactions involving Eleutherol are not detailed in the search results, electroanalytical tools can be utilized to investigate redox-active intermediates .

Physical And Chemical Properties Analysis

Eleutherol has a molecular weight of 244.243 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found on ChemSpider .

Scientific Research Applications

Neuroprotection

Eleutherol has been identified for its potential neuroprotective effects. Research suggests that it may play a role in safeguarding the nervous system against damage from neurological disorders or injuries . This includes protection against diseases like Parkinson’s and Alzheimer’s, where neuronal damage is prevalent.

Anti-inflammatory Treatments

The anti-inflammatory properties of Eleutherol make it a candidate for treating inflammatory conditions. Studies have shown that Eleutherol can modulate the body’s inflammatory response, which is beneficial in treating various chronic inflammatory diseases .

Anti-tumor Research

Eleutherol has shown promise in anti-tumor research, particularly in its cytotoxic effects against cancer cells. It has been observed to inhibit cell growth and tumor invasion, which could lead to the development of new anti-cancer therapies .

Immunoregulation

In the context of immunoregulation, Eleutherol may contribute to the modulation of the immune system. This can be particularly useful in autoimmune diseases and conditions where the immune system requires regulation to prevent overactivity .

Cardiovascular Research

Eleutherol is being explored for its applications in cardiovascular research. It has been used in traditional medicine for the treatment of cardiovascular diseases, and modern research is investigating its efficacy and mechanisms in this field .

Pharmacokinetic and Tissue Distribution

Understanding the pharmacokinetics and tissue distribution of Eleutherol is crucial for its development as a therapeutic agent. Studies have been conducted to determine how Eleutherol is absorbed, distributed, metabolized, and excreted in the body, which is essential for drug development .

Mechanism of Action

Target of Action

Eleutherol, a compound found in Eleutherococcus species, primarily targets the adrenal glands and the immune system . It is credited with the anti-fatigue effects of Eleutherococcus . Eleutherol also interacts with antioxidant defense enzymes .

Mode of Action

Eleutherol interacts with its targets through various mechanisms. For instance, it enhances the secretion of β-endorphin from the adrenal medulla and stimulates peripheral opioid receptors, resulting in a decrease of plasma glucose in insulin-dependent diabetic rats . Eleutherol also forms hydrogen interactions with specific amino acids in its target proteins .

Biochemical Pathways

Eleutherol affects several biochemical pathways. It improves stamina by enabling skeletal muscle to better use lipids and spare glycogen, thereby reducing lactic acid buildup and increasing oxygen saturation and blood glucose and free fatty acid availability in situations of heavy exertion . It also inhibits cyclooxygenase expression in the lungs that regulates the production of prostaglandins .

Pharmacokinetics

It is known that these properties play a crucial role in the bioavailability and efficacy of a compound .

Result of Action

Eleutherol exhibits various molecular and cellular effects. It has been shown to have a potent effect against the injury of human umbilical vein endothelial cells (HUVECs) induced by high concentrations of glucose in vitro . It also exhibits anti-glioma activity .

Action Environment

Environmental factors can influence the action of Eleutherol. For instance, diabetes mellitus, a metabolic disorder disease under the long-term interaction of genetic and environmental factors, can be influenced by Eleutherol . Furthermore, the efficacy of Eleutherol can be affected by the individual’s overall health status and the presence of other medications .

Safety and Hazards

properties

IUPAC Name |

(3R)-4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLHGXVYZRQSJZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197373 | |

| Record name | Eleutherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eleutherol | |

CAS RN |

480-00-2 | |

| Record name | Eleutherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

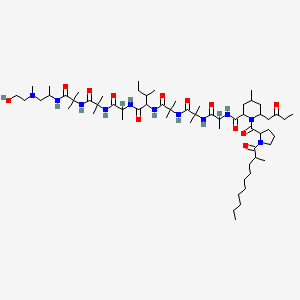

![Methyl 14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1195507.png)